An In-Depth Technical Guide to 4-Bromo-N-(4-bromophenyl)benzamide
An In-Depth Technical Guide to 4-Bromo-N-(4-bromophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-(4-bromophenyl)benzamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. This document details the compound's core chemical and physical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers a thorough characterization profile based on established spectroscopic techniques. While specific biological applications for this particular molecule are still under exploration, this guide will delve into the potential therapeutic avenues suggested by the broader class of brominated benzamides, grounding these hypotheses in the current scientific literature. The CAS number for 4-Bromo-N-(4-bromophenyl)benzamide is 34855-33-9 .[1][2][3]
Compound Identification and Core Properties
4-Bromo-N-(4-bromophenyl)benzamide is a symmetrical diaryl amide featuring two bromophenyl moieties linked by an amide bond. This structure imparts a significant degree of hydrophobicity and potential for halogen bonding, which can be of interest in the design of targeted molecular probes and therapeutic agents.
Chemical and Physical Properties
A summary of the key physicochemical properties of 4-Bromo-N-(4-bromophenyl)benzamide is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation and in-vitro assays.
| Property | Value | Source |
| CAS Number | 34855-33-9 | [1][2][3] |
| Molecular Formula | C₁₃H₉Br₂NO | [1] |
| Molecular Weight | 355.03 g/mol | [1] |
| IUPAC Name | 4-bromo-N-(4-bromophenyl)benzamide | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly available, but expected to be high due to its rigid, symmetrical structure. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. |
Synthesis and Purification
The synthesis of 4-Bromo-N-(4-bromophenyl)benzamide is most directly achieved through the formation of an amide bond between 4-bromobenzoic acid and 4-bromoaniline. The following protocol is a robust and reliable method for the laboratory-scale synthesis of this compound.
Synthetic Workflow
The overall synthetic strategy involves the activation of the carboxylic acid moiety of 4-bromobenzoic acid to form a more reactive intermediate, which is then coupled with 4-bromoaniline.
Caption: A two-step synthesis of 4-Bromo-N-(4-bromophenyl)benzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).
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Under a fume hood, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromobenzoyl chloride as a pale yellow solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-N-(4-bromophenyl)benzamide
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In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
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Dissolve the crude 4-bromobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with the addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-Bromo-N-(4-bromophenyl)benzamide as a solid.
Compound Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for the structural elucidation of 4-Bromo-N-(4-bromophenyl)benzamide.
Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the deuterated solvent used. The amide proton (N-H) will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbonyl carbon of the amide will be observed further downfield, typically around 165 ppm. |
| IR Spectroscopy | A characteristic N-H stretching vibration around 3300 cm⁻¹. A strong C=O stretching vibration of the amide group around 1650 cm⁻¹. C-Br stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound. |
Note: Actual spectral data can be found on databases such as PubChem.[1]
Potential Applications and Biological Relevance
While there is a lack of specific studies on the biological activity of 4-Bromo-N-(4-bromophenyl)benzamide, the broader class of benzamide derivatives has shown a wide range of pharmacological activities. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Potential areas of investigation for 4-Bromo-N-(4-bromophenyl)benzamide include:
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Antimicrobial Agents: Some brominated compounds have demonstrated antimicrobial properties.[4]
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Enzyme Inhibition: The benzamide scaffold is a known feature in various enzyme inhibitors. For instance, some benzamide derivatives have been investigated as elastase inhibitors.[5]
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Anticancer Research: Benzamides are a well-established class of compounds with anticancer activity, and halogenation can modulate this activity.
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Material Science: The rigid, planar structure of the molecule could be of interest in the development of organic electronic materials.
It is important to emphasize that these are speculative applications based on the chemical structure and the known activities of related compounds. Further research is required to determine the specific biological profile of 4-Bromo-N-(4-bromophenyl)benzamide.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and causes skin and eye irritation.
Conclusion
4-Bromo-N-(4-bromophenyl)benzamide is a readily synthesizable compound with interesting structural features that make it a candidate for further investigation in various scientific fields, particularly in medicinal chemistry and materials science. This guide provides a solid foundation for researchers by detailing its synthesis, characterization, and potential areas of application. As with any novel compound, further in-depth studies are necessary to fully elucidate its biological and physical properties.
References
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PubChem. (n.d.). 4-Bromo-n-(4-bromophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). 4-bromo-N-(4-bromophenyl)benzamide — Chemical Substance Information. Retrieved from [Link]
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Chemsrc. (2025, August 25). 4-bromo-N-(4-bromophenyl)benzamide | CAS#:34855-33-9. Retrieved from [Link]
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Saeed, S., Rashid, N., & Bhatti, M. H. (n.d.). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Retrieved from [Link]
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PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
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PMC. (n.d.). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Retrieved from [Link]
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PubMed. (n.d.). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Retrieved from [Link]
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PMC. (n.d.). 4-Bromo-N-phenylbenzamide. Retrieved from [Link]
Sources
- 1. 4-Bromo-n-(4-bromophenyl)benzamide | C13H9Br2NO | CID 532154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
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- 5. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
